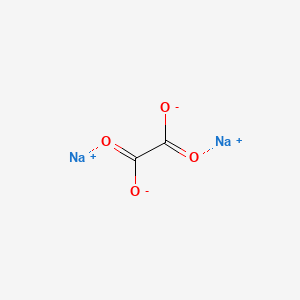![molecular formula C9H7FN2O2 B11760422 8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11760422.png)
8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine and methyl groups in the structure enhances its chemical properties, making it a valuable scaffold in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with fluorinated aldehydes or ketones. The reaction is often catalyzed by acids or bases under controlled temperatures. For example, the condensation of 2-aminopyridine with 2-fluoroacetophenone in the presence of acetic acid can yield the desired product .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. Continuous flow systems and microreactor technologies have been employed to enhance the efficiency of the synthesis process . These methods allow for precise control over reaction conditions, leading to higher yields and reduced by-products.
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, such as signal transduction and gene expression, resulting in its biological effects .
Comparación Con Compuestos Similares
- 3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
- 2-Methylimidazo[1,2-a]pyridine
- 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
Comparison: 8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid stands out due to the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. The methyl group also contributes to its unique pharmacokinetic properties, making it a valuable compound in drug development .
Propiedades
Fórmula molecular |
C9H7FN2O2 |
|---|---|
Peso molecular |
194.16 g/mol |
Nombre IUPAC |
8-fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-5-7(9(13)14)11-8-6(10)3-2-4-12(5)8/h2-4H,1H3,(H,13,14) |
Clave InChI |
OTAZOCAUPMANKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2N1C=CC=C2F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760341.png)


![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760376.png)


![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)



![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)

